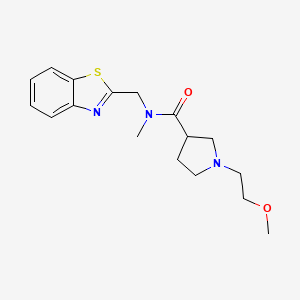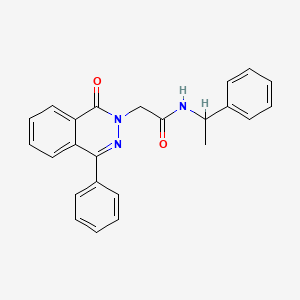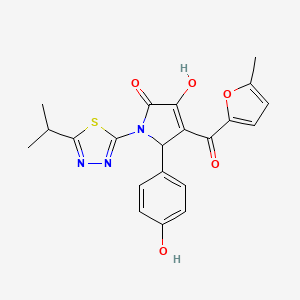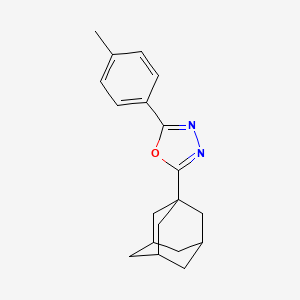
2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)propanamide
説明
2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)propanamide is a useful research compound. Its molecular formula is C13H13Cl2NO3S and its molecular weight is 334.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-dichlorophenoxy)-N-(2-oxotetrahydro-3-thienyl)propanamide is 332.9993198 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact and Toxicity
Research has extensively explored the environmental fate, behavior, and toxicological impact of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), which shares structural similarities with the compound of interest. The global trends and gaps in studies regarding 2,4-D herbicide toxicity highlight the compound's widespread use in agriculture and its consequential direct and indirect exposure to natural environments. This research underscores the necessity to understand the specific characteristics of toxicity and mutagenicity, focusing on occupational risks, neurotoxicity, resistance or tolerance to herbicides, and impacts on non-target species, especially aquatic organisms (Zuanazzi, Ghisi, & Oliveira, 2020).
Biodegradation and Environmental Remediation
The role of microorganisms in the biodegradation of herbicides based on 2,4-D is crucial for mitigating environmental pollution. Studies have outlined the potential of microbial processes to degrade such compounds, thereby preventing their accumulation in ecosystems and reducing health risks to human populations. This research highlights the importance of understanding the mechanisms through which these herbicides are broken down in agricultural environments (Magnoli et al., 2020).
Molecular Mechanisms of Action and Toxicity
The genetic toxicology of chlorinated dibenzo-p-dioxins, compounds related to the structural class of 2,4-D, has been reviewed to understand their mutagenic potential. Despite conflicting data, the structural position of chlorine substitution appears to play a significant role in toxicity. The most potent and studied form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), has been shown to induce toxicity through mechanisms involving redox cycling and oxidative stress generation. These insights are crucial for assessing the health risks associated with exposure to such compounds and for developing safety guidelines for their use (Wassom, Huff, & Loprieno, 1977).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3S/c1-7(12(17)16-10-4-5-20-13(10)18)19-11-3-2-8(14)6-9(11)15/h2-3,6-7,10H,4-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBUTIUKVPKMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCSC1=O)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-allyl-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B4048328.png)


![N-[(4-methylcyclohexyl)carbonyl]methionine](/img/structure/B4048362.png)


![2-(3-methoxypropyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4048406.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4048412.png)

![2-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B4048427.png)
![N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine](/img/structure/B4048434.png)
![ethyl 4-[({3-allyl-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B4048435.png)

![4-[2-(4-bromophenyl)-1-methyl-2-oxoethoxy]-3,5,5-trimethyl-6-phenyl-5,6-dihydro-2H-pyran-2-one](/img/structure/B4048446.png)
